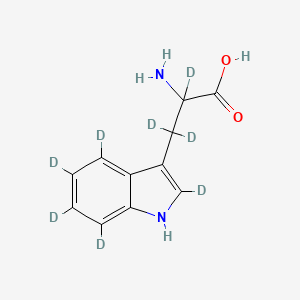

DL-Tryptophan-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

2-amino-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i1D,2D,3D,4D,5D2,6D,9D |

InChI Key |

QIVBCDIJIAJPQS-JLAWCNLZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DL-Tryptophan-d8 for Researchers and Drug Development Professionals

Introduction

DL-Tryptophan-d8 is the deuterium-labeled form of the essential amino acid, DL-Tryptophan. In this isotopologue, eight hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This substitution results in a molecule that is chemically identical to its non-labeled counterpart but possesses a higher molecular weight. This key difference makes this compound an invaluable tool in analytical and metabolic research, particularly in studies utilizing mass spectrometry and nuclear magnetic resonance spectroscopy. Its primary application lies in its use as an internal standard for the precise quantification of natural tryptophan in various biological matrices and as a tracer to elucidate the metabolic fate of tryptophan in biological systems.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a comprehensive overview for its use in experimental settings.

| Property | Value |

| Chemical Formula | C₁₁H₄D₈N₂O₂ |

| Molecular Weight | 212.27 g/mol [1] |

| CAS Number | 1233395-85-1[1][2][3] |

| Appearance | White to off-white solid[1] |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | ≥98% |

| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. |

| Storage | Store at -20°C for long-term stability. |

Spectroscopic Data

Due to the deuterium labeling, the spectroscopic signatures of this compound differ significantly from unlabeled tryptophan, which is the basis for its utility in analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of this compound, the signals corresponding to the eight deuterated positions are absent. The remaining protons on the indole ring would be visible, though their chemical shifts may be slightly influenced by the presence of deuterium in the vicinity. For comparison, the characteristic proton signals of unlabeled L-Tryptophan in D₂O are presented in the table below. In a ¹H NMR spectrum of this compound, the signals for the deuterated positions would not be observed.

| Proton | Chemical Shift (ppm) |

| H-α | 4.25 |

| H-β | 3.42, 3.28 |

| H-2 (indole) | 7.21 |

| H-4 (indole) | 7.69 |

| H-5 (indole) | 7.15 |

| H-6 (indole) | 7.08 |

| H-7 (indole) | 7.52 |

Note: Chemical shifts are for L-Tryptophan in D₂O and are approximate. The exact positions can vary depending on the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the application of this compound. The molecular ion peak in the mass spectrum will appear at a mass-to-charge ratio (m/z) corresponding to its increased molecular weight. The fragmentation pattern will also be shifted by the mass of the deuterium atoms within each fragment. The most abundant fragment ion of unlabeled tryptophan is typically observed at m/z 130.06, resulting from the cleavage of the Cα-Cβ bond. For this compound, the corresponding fragment would be expected at a higher m/z value, reflecting the deuteration on the indole ring.

Expected Fragmentation of this compound:

-

Parent Ion [M+H]⁺: m/z 213.15

-

Major Fragment Ion: The cleavage of the Cα-Cβ bond would result in a deuterated indolemethyl fragment.

Applications and Experimental Protocols

This compound is a versatile tool with applications in pharmacokinetics, metabolomics, and clinical diagnostics.

Internal Standard in LC-MS/MS Quantification

The most common application of this compound is as an internal standard for the accurate and precise quantification of tryptophan and its metabolites in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the analyte, it co-elutes and experiences similar ionization effects, thus correcting for variations during sample preparation and analysis.

This protocol outlines a typical workflow for the quantification of tryptophan in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Tryptophan (Analyte Standard)

-

Human Plasma (K2-EDTA)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Protein Precipitation Agent (e.g., Trichloroacetic acid or Acetonitrile)

2. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of tryptophan (e.g., 1 mg/mL) in methanol.

-

From the stock solutions, prepare a series of working standard solutions of tryptophan at different concentrations for the calibration curve.

-

Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL).

3. Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of ice-cold protein precipitation agent (e.g., 10% TCA or acetonitrile).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: A suitable gradient to separate tryptophan from other plasma components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tryptophan: Precursor ion (m/z 205.1) → Product ion (e.g., m/z 188.1, 146.1).

-

This compound: Precursor ion (m/z 213.1) → Product ion (e.g., m/z 193.1, 151.1).

-

-

Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of tryptophan to this compound against the concentration of the tryptophan standards.

-

Determine the concentration of tryptophan in the plasma samples by interpolating their peak area ratios from the calibration curve.

Metabolic Tracer Studies

This compound can be used as a tracer to follow the metabolic fate of tryptophan through its various biochemical pathways. By introducing the labeled compound into a biological system (e.g., cell culture or in vivo), researchers can track the appearance of deuterated metabolites over time using mass spectrometry. This allows for the investigation of pathway flux and the effects of drugs or disease states on tryptophan metabolism.

Tryptophan is a precursor to several important bioactive molecules, primarily through the serotonin and kynurenine pathways.

-

Serotonin Pathway: Leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin.

-

Kynurenine Pathway: This is the major route of tryptophan catabolism, producing metabolites that are involved in immune regulation and neuronal function. Dysregulation of the kynurenine pathway has been implicated in various diseases, including neurodegenerative disorders and cancer.

While this compound is widely used as an internal standard, its application as a metabolic tracer in specific signaling pathway studies is less commonly detailed in publicly available literature. However, its use in tracing the flux through the kynurenine pathway in response to inflammatory stimuli provides a valuable experimental model. For instance, in immune cells like macrophages, the enzyme indoleamine 2,3-dioxygenase (IDO) is induced by inflammatory signals such as interferon-gamma (IFN-γ), leading to increased tryptophan catabolism down the kynurenine pathway.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals engaged in the study of tryptophan metabolism and the development of analytical methods. Its well-defined physicochemical and spectroscopic properties, combined with its utility as an internal standard and metabolic tracer, make it a cornerstone for accurate quantification and for gaining deeper insights into the complex roles of tryptophan in health and disease. The provided experimental protocol serves as a foundational methodology that can be adapted for various research applications.

References

A Technical Guide to DL-Tryptophan-d8: Properties, Metabolism, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of DL-Tryptophan-d8, its role in tracing tryptophan metabolism, and detailed methodologies for its use in quantitative analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic research.

Core Chemical Properties

This compound is a deuterated form of the essential amino acid DL-Tryptophan. The incorporation of eight deuterium atoms provides a stable isotopic label, making it an invaluable tool for metabolic studies and as an internal standard in mass spectrometry-based quantification.

General Properties

| Property | Value | Reference |

| Synonyms | (±)-Tryptophan-d8, Tryptophan-α,β,β,2,4,5,6,7-d8 | [1] |

| Appearance | White to off-white solid/powder | [2][3] |

| SMILES | OC(C(N)([2H])C([2H])([2H])C1=C([2H])NC2=C([2H])C([2H])=C([2H])C([2H])=C12)=O | [2] |

Chemical Identification and Purity

| Identifier | Value | Reference |

| Molecular Formula | C₁₁H₄D₈N₂O₂ | [2] |

| Molecular Weight | 212.27 g/mol | |

| Exact Mass | 212.140091597 Da | |

| CAS Number | 1233395-85-1 | |

| Unlabeled CAS | 54-12-6 | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% |

Physicochemical Data

| Property | Value | Reference |

| Solubility | DMSO: 2 mg/mL (9.42 mM) (requires sonication and warming to 60°C) | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | |

| Shipping Temperature | Room temperature |

Tryptophan Signaling and Metabolic Pathways

DL-Tryptophan, and by extension its deuterated isotopologue, is a precursor to several critical metabolic pathways that produce neuroactive compounds and essential cofactors. The use of this compound allows for the precise tracing of these pathways in complex biological systems.

Serotonin Pathway

Approximately 1-2% of tryptophan is metabolized into the neurotransmitter serotonin (5-hydroxytryptamine) and subsequently the neurohormone melatonin. This pathway is initiated by the enzyme tryptophan hydroxylase (TPH).

Kynurenine Pathway

The vast majority (over 95%) of tryptophan is catabolized through the kynurenine pathway. This pathway generates several neuroactive metabolites and is the primary route for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). The initial and rate-limiting step is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).

Experimental Protocols: Quantitative Analysis via Stable Isotope Dilution LC-MS/MS

This compound is ideally suited for use as an internal standard in stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This method provides high accuracy and precision for the quantification of endogenous tryptophan in various biological matrices.

Sample Preparation (Human Plasma)

-

Aliquoting : Transfer 100 µL of human plasma, calibrator, or quality control (QC) sample into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add 100 µL of a working solution of this compound (concentration will depend on the expected endogenous tryptophan levels, e.g., 3.5 µg/mL) to each tube.

-

Mixing : Vortex the mixture for 30 seconds.

-

Protein Precipitation : Add 20 µL of trifluoroacetic acid (TFA) to precipitate proteins. Vortex for 1 minute.

-

Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer 130 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following provides a general framework for the chromatographic separation and mass spectrometric detection. Specific parameters will need to be optimized for the instrument in use.

-

LC System : An ultra-high performance liquid chromatography (UHPLC) system.

-

Column : A reversed-phase C18 column (e.g., Restek Ultra Aqueous C18) is suitable for separation.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient Elution : A gradient from low to high organic phase (acetonitrile) over a short run time (e.g., 8-15 minutes) is typically used to separate tryptophan from other matrix components.

-

Mass Spectrometer : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source.

-

MRM Transitions :

-

Tryptophan (unlabeled) : Q1: m/z 205.1 -> Q3: m/z 188.1

-

This compound (Internal Standard) : Q1: m/z 213.1 -> Q3: m/z 196.1 (Note: The exact m/z will depend on the specific deuteration pattern, d8 would be higher).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical stable isotope dilution LC-MS/MS experiment for tryptophan quantification.

Conclusion

This compound is a robust and reliable tool for researchers in the fields of metabolomics, neuroscience, and drug development. Its well-defined chemical properties and high isotopic purity make it an excellent internal standard for accurate quantification of tryptophan levels in complex biological matrices. Furthermore, its use as a tracer can provide critical insights into the flux and regulation of the serotonin and kynurenine pathways, which are implicated in a wide range of physiological and pathological processes. The experimental protocols outlined in this guide provide a solid foundation for the implementation of sensitive and specific analytical methods utilizing this important isotopically labeled compound.

References

- 1. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 2. Stable isotope dilution ultra-high performance liquid chromatography-tandem mass spectrometry quantitative profiling of tryptophan-related neuroactive substances in human serum and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Purity of DL-Tryptophan-d8: A Technical Guide

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is indispensable. DL-Tryptophan-d8, a deuterated analog of the essential amino acid tryptophan, serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis. This technical guide provides an in-depth overview of the synthesis and purity assessment of this compound, compiling key methodologies and analytical data to support its application in advanced research.

Synthesis of this compound

The synthesis of this compound, with deuterium atoms at the α and β positions of the side chain and all five positions of the indole ring, requires a multi-step approach. The most common strategies involve a combination of acid-catalyzed hydrogen-deuterium (H/D) exchange for the indole ring and metal-catalyzed H/D exchange for the aliphatic side chain. A key consideration in the synthesis is the potential for racemization at the α-carbon, which is acceptable for the production of the DL-racemic mixture.

Synthetic Pathways

A plausible and efficient synthetic route to this compound involves a two-stage process: first, the deuteration of the indole ring, followed by the deuteration of the side chain.

Experimental Protocols

Stage 1: Acid-Catalyzed Deuteration of the Indole Ring

This method achieves high levels of deuterium incorporation on the aromatic indole ring.[1]

-

Materials: DL-Tryptophan, Deuterated Sulfuric Acid (D₂SO₄, 98 wt% in D₂O), Deuterium Oxide (D₂O).

-

Procedure:

-

Dissolve DL-Tryptophan in D₂O.

-

Add D₂SO₄ to the solution to a final concentration of approximately 9%.

-

Heat the mixture at 60-70°C for an extended period (e.g., two weeks) to facilitate complete exchange of the five indole ring protons.[1]

-

Neutralize the reaction mixture with a suitable base (e.g., NaOD in D₂O).

-

The product, indole-d5-DL-tryptophan, can be isolated by crystallization or lyophilization.

-

Stage 2: Platinum-Catalyzed Deuteration of the Side Chain

This method is effective for deuterating the α and β positions of the amino acid side chain, though it is known to cause racemization, which is suitable for DL-Tryptophan synthesis.[2][3]

-

Materials: Indole-d5-DL-Tryptophan, Platinum on carbon (Pt/C) catalyst, Deuterium Oxide (D₂O).

-

Procedure:

-

Suspend indole-d5-DL-Tryptophan and the Pt/C catalyst in D₂O in a pressure-resistant vessel.

-

Heat the mixture to a temperature below the decomposition point of tryptophan (e.g., 150-180°C), as higher temperatures can cause degradation.[3]

-

The reaction is run for a sufficient duration (e.g., 24 hours) to ensure exchange at the α and β positions.

-

After cooling, the catalyst is removed by filtration.

-

The final product, this compound, is isolated from the solution, typically by lyophilization.

-

Summary of Synthetic Methods and Expected Outcomes

| Method | Target Positions | Reagents | Typical Conditions | Deuterium Incorporation | Reference |

| Acid-Catalyzed H/D Exchange | Indole Ring (C2, C4, C5, C6, C7) | D₂SO₄, D₂O | 60-70°C, 2 weeks | >95% | |

| Pt/C-Catalyzed H/D Exchange | Side Chain (α, β, β) | Pt/C, D₂O | 150-180°C, 24h | High (exact % varies) |

Purity Analysis of this compound

Ensuring the chemical and isotopic purity of this compound is critical for its intended applications. A combination of analytical techniques is employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the positions and extent of deuteration.

-

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, the signals corresponding to the protons at the α, β, and all indole ring positions should be significantly diminished or absent compared to the spectrum of unlabeled DL-Tryptophan. The degree of signal reduction provides a quantitative measure of deuterium incorporation at each site.

-

²H NMR Spectroscopy: A ²H NMR spectrum directly detects the deuterium nuclei. The spectrum should show signals corresponding to the chemical shifts of the deuterium atoms at the eight labeled positions, providing unambiguous evidence of their presence and chemical environment.

Expected ¹H NMR Data for this compound vs. Unlabeled DL-Tryptophan:

| Position | Unlabeled DL-Tryptophan (Approx. δ, ppm in D₂O) | This compound (Expected Observation) |

| Indole H-2 | ~7.28 | Signal absent or significantly reduced |

| Indole H-4 | ~7.72 | Signal absent or significantly reduced |

| Indole H-5 | ~7.19 | Signal absent or significantly reduced |

| Indole H-6 | ~7.28 | Signal absent or significantly reduced |

| Indole H-7 | ~7.53 | Signal absent or significantly reduced |

| α-CH | ~4.04 | Signal absent or significantly reduced |

| β-CH₂ | ~3.47, ~3.29 | Signals absent or significantly reduced |

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the isotopic enrichment and the distribution of isotopologues (molecules with different numbers of deuterium atoms).

-

Technique: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method.

-

Principle: The molecular weight of DL-Tryptophan is approximately 204.23 g/mol . The theoretical molecular weight of fully deuterated this compound is approximately 212.27 g/mol . The mass spectrum will show a cluster of ions, with the most abundant peak corresponding to the d8 species. The relative intensities of the peaks for d0 to d7 isotopologues can be used to calculate the overall isotopic purity.

Expected Mass Spectrometry Data for this compound:

| Isotopologue | Theoretical Mass (Da) | Expected Relative Abundance |

| d0 (unlabeled) | 204.090 | Very low |

| d1 - d7 | 205.096 - 211.134 | Low |

| d8 | 212.140 | Highest |

Commercial sources for L-Tryptophan-d8 typically report an isotopic purity of 97-98%.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the synthesized this compound, ensuring the absence of starting materials, reagents, or by-products from the synthesis. Chiral HPLC can also be used to confirm the racemic nature of the DL-mixture.

Typical Purity Specifications:

| Parameter | Method | Specification |

| Isotopic Purity (d8) | Mass Spectrometry | ≥ 97% |

| Chemical Purity | HPLC | ≥ 98% |

| Positional Purity | NMR Spectroscopy | Consistent with d8 structure |

Conclusion

The synthesis of this compound is a well-established process that relies on robust chemical methods like acid- and metal-catalyzed hydrogen-deuterium exchange. A comprehensive analytical approach, combining NMR spectroscopy for structural verification, mass spectrometry for isotopic enrichment, and chromatography for chemical purity, is crucial to validate the quality of the final product. This guide provides the foundational knowledge and methodologies for researchers to produce and characterize high-purity this compound for its diverse applications in scientific research and development.

References

Applications of Deuterated Tryptophan in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated tryptophan in various research fields. The strategic replacement of hydrogen with deuterium atoms in the tryptophan molecule offers unique advantages for studying metabolic pathways, drug metabolism and pharmacokinetics (DMPK), and protein structure and dynamics. This guide details the core principles, experimental protocols, and data interpretation associated with the use of this stable isotope-labeled amino acid.

Introduction to Deuterated Tryptophan

Deuterated tryptophan is a form of tryptophan where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher mass. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle difference has profound implications for its use in research, primarily through the Kinetic Isotope Effect (KIE) .

The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The stronger C-D bond is harder to break, leading to a slower reaction rate when this bond cleavage is the rate-determining step. This effect is a powerful tool for elucidating enzymatic reaction mechanisms.

Furthermore, the distinct mass of deuterated tryptophan and its metabolites allows for their unambiguous detection and quantification by mass spectrometry, making it an excellent tracer for metabolic and pharmacokinetic studies. In nuclear magnetic resonance (NMR) spectroscopy, deuteration can simplify complex spectra and provide unique insights into protein structure and dynamics.

Applications in Drug Metabolism and Pharmacokinetics (DMPK)

Deuterated tryptophan is a valuable tool in DMPK studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of tryptophan itself or of drugs that are metabolized by the same enzymatic pathways.

Metabolic Pathway Elucidation

Tryptophan is a precursor to several important signaling molecules, and its metabolism is primarily divided into two main pathways: the kynurenine pathway and the serotonin pathway.[1] Deuterated tryptophan can be used to trace the flux of tryptophan through these pathways under various physiological and pathological conditions. By administering deuterated tryptophan and subsequently analyzing biological samples (e.g., plasma, urine, tissues) using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can identify and quantify the deuterated metabolites, thereby mapping the metabolic fate of tryptophan in vivo.[2][3]

// Nodes Trp [label="Tryptophan", fillcolor="#F1F3F4"]; dTrp [label="Deuterated Tryptophan\n(Tracer)", fillcolor="#FBBC05"]; Serotonin_Pathway [label="Serotonin Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kynurenine_Pathway [label="Kynurenine Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HTP [label="5-Hydroxytryptophan\n(5-HTP)", fillcolor="#F1F3F4"]; Serotonin [label="Serotonin", fillcolor="#F1F3F4"]; Melatonin [label="Melatonin", fillcolor="#F1F3F4"]; Kynurenine [label="Kynurenine", fillcolor="#F1F3F4"]; Kynurenic_Acid [label="Kynurenic Acid", fillcolor="#F1F3F4"]; Quinolinic_Acid [label="Quinolinic Acid", fillcolor="#F1F3F4"]; NAD [label="NAD+", fillcolor="#F1F3F4"];

// Edges dTrp -> Trp [style=dashed, label="Traces"]; Trp -> Serotonin_Pathway [label="TPH", color="#4285F4"]; Trp -> Kynurenine_Pathway [label="IDO/TDO", color="#34A853"]; Serotonin_Pathway -> HTP; HTP -> Serotonin; Serotonin -> Melatonin; Kynurenine_Pathway -> Kynurenine; Kynurenine -> Kynurenic_Acid; Kynurenine -> Quinolinic_Acid; Quinolinic_Acid -> NAD; } Tryptophan Metabolic Pathways.

Pharmacokinetic Studies

A typical experimental workflow for a pharmacokinetic study using deuterated tryptophan is outlined below.

// Nodes Start [label="Start: Administer Deuterated Tryptophan\n(e.g., oral or intravenous)", shape=ellipse, fillcolor="#FBBC05"]; Collection [label="Serial Blood/Urine/Tissue Collection"]; Processing [label="Sample Processing\n(e.g., Protein Precipitation, Extraction)"]; Analysis [label="LC-MS/MS Analysis\n(Quantification of Deuterated Trp and Metabolites)"]; PK_Analysis [label="Pharmacokinetic Analysis\n(Cmax, Tmax, AUC, CL, Vd)"]; End [label="End: Determine Pharmacokinetic Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Collection; Collection -> Processing; Processing -> Analysis; Analysis -> PK_Analysis; PK_Analysis -> End; } DMPK Experimental Workflow.

Table 1: Representative Pharmacokinetic Parameters of L-Tryptophan in Humans

| Parameter | Value | Route of Administration | Reference |

| Half-life (t½) | Varies with dose (shortens with increasing dose) | Oral | |

| Volume of Distribution (Vd) | Decreases with increasing dose | Oral | |

| Clearance (CL) | Decreases with increasing dose | Oral | |

| Cmax | Dose-dependent | Oral | |

| Tmax | Dose-dependent | Oral |

Note: This table presents data for non-deuterated L-tryptophan as a baseline. Specific quantitative comparisons with deuterated tryptophan require further dedicated studies.

Application in Elucidating Enzymatic Mechanisms: The Kinetic Isotope Effect

The KIE is a powerful tool for investigating the mechanisms of enzymes that metabolize tryptophan. A significant KIE (typically kH/kD > 2) upon deuteration at a specific position suggests that the cleavage of the C-H bond at that position is a rate-determining step in the enzymatic reaction.

Table 2: Kinetic Isotope Effects of Enzymes Involved in Tryptophan Metabolism

| Enzyme | Deuterated Substrate | Observed KIE (kH/kD) | Implication | Reference |

| Tryptophan 2,3-dioxygenase (TDO) | (indole-d5)-L-Trp | 0.87 ± 0.03 (inverse) | Change in hybridization from sp2 to sp3 at the reaction center is part of the rate-limiting step. | |

| Tryptophan 2,3-dioxygenase (TDO) | L-[2-³H]tryptophan | 0.96 (inverse secondary) | Formation of the C-O bond at C-2 is involved in the rate-determining step. | |

| Tryptophan Hydroxylase (TrpH) | 5-²H-tryptophan | 0.93 (inverse) | Rehybridization of C5 upon formation of the new carbon-oxygen bond. | |

| Tryptophan 2-monooxygenase (TMO) | Deuterated L-alanine (as a substrate analog) | 6.0 ± 0.5 (primary) | C-H bond cleavage is the rate-limiting step. |

Application in Protein Structural Analysis by NMR Spectroscopy

Deuteration plays a crucial role in modern NMR spectroscopy for the structural and dynamic analysis of proteins, especially for larger proteins (>25 kDa). Incorporating deuterated tryptophan, or perdeuterated proteins with selective protonation of tryptophan residues, can significantly simplify complex NMR spectra by reducing the number of proton signals and minimizing signal overlap. This "spectral simplification" allows for the unambiguous assignment of resonances and the determination of protein structures and dynamics at atomic resolution.

// Nodes Start [label="Start: Express and Purify Protein\nwith Deuterated Tryptophan", shape=ellipse, fillcolor="#FBBC05"]; Sample_Prep [label="NMR Sample Preparation\n(Buffer, pH, concentration optimization)"]; NMR_Acquisition [label="NMR Data Acquisition\n(e.g., 2D/3D HSQC, NOESY, Relaxation Dispersion)"]; Data_Processing [label="Data Processing and Analysis\n(Resonance assignment, structure calculation, dynamics analysis)"]; End [label="End: Determine Protein Structure/Dynamics", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Sample_Prep; Sample_Prep -> NMR_Acquisition; NMR_Acquisition -> Data_Processing; Data_Processing -> End; } NMR Experimental Workflow.

Experimental Protocols

Quantification of Deuterated Tryptophan and its Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of deuterated tryptophan and its metabolites in biological matrices.

A. Sample Preparation (Plasma)

-

To 100 µL of plasma, add an internal standard solution containing known concentrations of deuterated analogs of the analytes of interest (e.g., d5-tryptophan, d4-kynurenine).

-

Precipitate proteins by adding 20 µL of trifluoroacetic acid (TFA), vortexing for 1 minute, and centrifuging at 3000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Parameters

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., ACE-C18, 4.6 mm × 50 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate the analytes of interest. For example, a linear gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each deuterated and non-deuterated analyte must be determined and optimized. For example:

-

Tryptophan: m/z 205.1 → 188.1

-

d5-Tryptophan: m/z 210.1 → 192.1

-

Kynurenine: m/z 209.1 → 192.1

-

d4-Kynurenine: m/z 213.1 → 196.1

-

-

In Vivo Microdialysis for Tracing Tryptophan Metabolism

This protocol describes a general procedure for in vivo microdialysis to monitor the extracellular levels of deuterated tryptophan and its metabolites in a specific brain region.

A. Surgical Procedure

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus).

-

Secure the cannula with dental cement and allow the animal to recover from surgery.

B. Microdialysis Experiment

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish basal levels of endogenous tryptophan and its metabolites.

-

Administer deuterated tryptophan to the animal (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the dialysate samples by LC-MS/MS to quantify the concentrations of deuterated and non-deuterated tryptophan and its metabolites over time.

Protein Expression and NMR Sample Preparation for Structural Studies

This protocol outlines the general steps for producing a protein with incorporated deuterated tryptophan for NMR analysis.

A. Protein Expression

-

Use an appropriate E. coli expression strain and a plasmid encoding the protein of interest.

-

Grow the cells in a minimal medium (e.g., M9 medium) prepared with deuterium oxide (D₂O) instead of water.

-

Provide a deuterated carbon source (e.g., d7-glucose).

-

To specifically label tryptophan, supplement the medium with deuterated L-tryptophan during protein expression. For selective protonation of tryptophan in a perdeuterated background, grow the cells in D₂O-based M9 medium with a deuterated carbon source and supplement with non-deuterated L-tryptophan.

-

Induce protein expression (e.g., with IPTG) and harvest the cells.

-

Purify the deuterated protein using standard chromatography techniques.

B. NMR Sample Preparation

-

Exchange the purified protein into a suitable NMR buffer (e.g., phosphate or Tris buffer) with a defined pH and salt concentration, prepared in 90% H₂O/10% D₂O or 100% D₂O depending on the experiment.

-

Concentrate the protein to the desired concentration for NMR, typically in the range of 0.1-1.0 mM.

-

Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).

-

Transfer the sample to a high-quality NMR tube.

Conclusion

Deuterated tryptophan is a versatile and powerful tool in the arsenal of researchers across multiple scientific disciplines. Its applications in tracing metabolic pathways, elucidating enzymatic mechanisms through the kinetic isotope effect, and facilitating protein structural analysis by NMR provide invaluable insights that are often unattainable with conventional methods. As analytical technologies continue to advance, the innovative use of deuterated tryptophan and other stable isotope-labeled compounds is expected to further expand our understanding of complex biological systems and accelerate the development of new therapeutic interventions.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Use of DL-Tryptophan-d8 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of DL-Tryptophan-d8 as a stable isotope-labeled tracer for studying tryptophan metabolism. Tryptophan, an essential amino acid, is a precursor to a wide array of bioactive molecules that play critical roles in neurotransmission, immune regulation, and cellular energy metabolism. Dysregulation of tryptophan metabolic pathways has been implicated in a variety of pathological conditions, including neurodegenerative disorders, cancer, and psychiatric illnesses.

This compound is a deuterated form of DL-Tryptophan that serves as a powerful tool for tracing the fate of tryptophan through its complex metabolic networks.[1] By introducing this labeled compound into in vitro or in vivo systems, researchers can quantitatively track its conversion into various downstream metabolites using mass spectrometry-based techniques. This allows for the precise measurement of metabolic fluxes and the elucidation of pathway dynamics in both healthy and diseased states. This guide details the core metabolic pathways, experimental protocols for tracer studies, and data analysis considerations.

Core Tryptophan Metabolic Pathways

Tryptophan is primarily metabolized through two major pathways: the Kynurenine Pathway and the Serotonin Pathway. A smaller fraction is also converted to indole and its derivatives by the gut microbiota.

The Kynurenine Pathway

The kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its catabolism.[2] This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which convert tryptophan to N-formylkynurenine. Subsequent enzymatic steps produce a variety of biologically active metabolites, including kynurenine, kynurenic acid, quinolinic acid, and ultimately NAD+. The kynurenine pathway is intricately linked to the immune system and is a key area of investigation in immunology and oncology.[2]

The Serotonin Pathway

While quantitatively smaller, the serotonin pathway is crucial for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[3] This pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). 5-HTP is then decarboxylated to form serotonin. The availability of tryptophan in the brain is a rate-limiting factor for serotonin synthesis, making this pathway a major focus in neuroscience research.

Mandatory Visualizations

Tryptophan Metabolic Pathways

Caption: Overview of the major metabolic fates of tryptophan.

Data Presentation: Quantitative Analysis of Tryptophan Metabolites

The use of this compound allows for the precise quantification of tryptophan and its metabolites in various biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for these studies, offering high sensitivity and selectivity. Below are illustrative tables summarizing the type of quantitative data that can be obtained from such experiments. The actual concentrations will vary depending on the experimental model, conditions, and time points.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Tryptophan and its Deuterated Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 213.1 | 194.1 | 15 |

| Kynurenine-d7 | 216.1 | 199.1 | 12 |

| Kynurenic Acid-d6 | 196.1 | 150.1 | 20 |

| 5-Hydroxytryptophan-d7 | 228.1 | 211.1 | 18 |

| Serotonin-d7 | 184.1 | 166.1 | 22 |

Note: The specific m/z values and collision energies need to be optimized for the specific instrument and experimental conditions.

Table 2: Illustrative Concentrations of this compound and its Labeled Metabolites in Mouse Plasma Following a Single Oral Dose

| Time (hours) | This compound (µM) | Kynurenine-d7 (µM) | Kynurenic Acid-d6 (nM) | Serotonin-d7 (nM) |

| 0 | 0 | 0 | 0 | 0 |

| 1 | 50.2 ± 5.1 | 1.8 ± 0.2 | 25.3 ± 3.4 | 5.1 ± 0.7 |

| 4 | 25.6 ± 3.9 | 3.5 ± 0.4 | 48.9 ± 5.6 | 12.3 ± 1.5 |

| 8 | 10.1 ± 1.5 | 2.1 ± 0.3 | 35.1 ± 4.1 | 8.7 ± 1.1 |

| 24 | 1.2 ± 0.3 | 0.5 ± 0.1 | 10.2 ± 1.8 | 2.5 ± 0.4 |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 3: Illustrative Tissue Distribution of Labeled Tryptophan Metabolites 4 Hours Post-Administration of this compound in Mice

| Tissue | Kynurenine-d7 (nmol/g) | Kynurenic Acid-d6 (pmol/g) | Serotonin-d7 (pmol/g) |

| Liver | 15.8 ± 2.1 | 120.5 ± 15.3 | 5.2 ± 0.8 |

| Brain | 0.9 ± 0.2 | 25.1 ± 3.7 | 35.6 ± 4.9 |

| Kidney | 12.3 ± 1.8 | 98.7 ± 11.2 | 8.9 ± 1.3 |

| Spleen | 2.5 ± 0.4 | 35.4 ± 4.8 | 15.3 ± 2.1 |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

The following sections provide detailed methodologies for conducting metabolic tracer studies using this compound in both in vitro and in vivo settings.

In Vitro Metabolic Labeling in Cell Culture

This protocol describes the general procedure for tracing the metabolism of this compound in cultured cells.

Materials:

-

Cells of interest

-

Cell culture medium deficient in tryptophan

-

This compound

-

Unlabeled DL-Tryptophan

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment.

-

Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Labeling Medium Preparation: Prepare the experimental medium by supplementing tryptophan-free medium with either unlabeled DL-Tryptophan (for control) or this compound at a known concentration. Add dialyzed FBS.

-

Labeling: Replace the standard culture medium with the prepared labeling medium.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant to analyze secreted metabolites and store at -80°C.

-

Cell Lysate: Wash the cells with ice-cold PBS. Add a suitable volume of cold lysis buffer (e.g., 80% methanol) to extract intracellular metabolites. Scrape the cells and collect the lysate.

-

-

Sample Processing: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the supernatant and cell lysate extracts using a validated LC-MS/MS method to quantify the concentrations of this compound and its labeled metabolites.

In Vivo Metabolic Fate Study in an Animal Model

This protocol outlines a general procedure for an in vivo tracer study using an animal model, such as a mouse or rat.

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

This compound sterile solution for administration (e.g., oral gavage or intravenous injection)

-

Blood collection supplies (e.g., heparinized capillaries)

-

Tissue collection and homogenization supplies

-

Reagents for sample preparation (e.g., methanol, acetonitrile, formic acid)

-

LC-MS/MS system

Procedure:

-

Acclimatization: Acclimate animals to the experimental conditions.

-

Tracer Administration: Administer a single bolus dose of this compound via the desired route (e.g., oral gavage at 50 mg/kg).

-

Sample Collection:

-

Blood: Collect blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24 hours). Process the blood to separate plasma.

-

Tissues: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, brain, kidney, spleen). Immediately flash-freeze the tissues in liquid nitrogen.

-

-

Sample Preparation:

-

Plasma: Precipitate proteins from plasma samples by adding a cold solvent like methanol or acetonitrile containing internal standards. Centrifuge and collect the supernatant.

-

Tissues: Homogenize the frozen tissues in a suitable buffer. Extract metabolites using a solvent precipitation method similar to that for plasma.

-

-

LC-MS/MS Analysis: Analyze the processed plasma and tissue extracts to determine the concentrations of this compound and its labeled downstream metabolites. The temporal changes in these concentrations provide insights into the kinetics of tryptophan metabolism.

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis. The primary goal is to efficiently extract the metabolites of interest while removing interfering substances such as proteins and salts.

General Protocol for Protein Precipitation:

-

To 100 µL of biological fluid (e.g., plasma, cell culture supernatant) or tissue homogenate, add 400 µL of a cold organic solvent (e.g., methanol or acetonitrile) containing a suite of appropriate internal standards (including other deuterated amino acids to monitor extraction efficiency).

-

Vortex the mixture vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

Mandatory Visualizations

Experimental Workflow for In Vivo Metabolic Tracing

Caption: A schematic representation of the key steps in an in vivo metabolic tracer experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Odyssey of DL-Tryptophan-d8: A Technical Guide to Unraveling its Biological Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tryptophan-d8, a deuterium-labeled version of the essential amino acid tryptophan, serves as a powerful tool in metabolic research. Its increased mass allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry, making it an invaluable tracer for elucidating the complex pathways of tryptophan absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the anticipated biological fate of this compound in vivo, drawing upon established knowledge of tryptophan metabolism and the principles of stable isotope labeling. While specific quantitative data for the d8 variant is limited in publicly available literature, this guide outlines the expected metabolic pathways, key enzymatic players, and the experimental methodologies required to conduct a thorough investigation of its in vivo journey.

Anticipated Biological Fate: A Four-Part Journey

The in vivo disposition of this compound is expected to mirror that of unlabeled tryptophan, encompassing absorption from the gastrointestinal tract, distribution throughout the body, extensive metabolism through multiple competing pathways, and eventual excretion of its metabolic byproducts. A critical consideration is the racemic nature of the administered compound (DL-), meaning it contains both the biologically predominant L-Tryptophan and the less common D-Tryptophan. These enantiomers are known to have different metabolic fates.

Absorption

Following oral administration, this compound is absorbed from the small intestine via amino acid transporters. The efficiency of absorption of the D-isomer is generally lower than that of the L-isomer.

Distribution

Once in circulation, L-Tryptophan-d8 is expected to bind extensively to albumin, with a smaller fraction remaining as free tryptophan in the plasma. This free fraction is available for transport across the blood-brain barrier and uptake by various tissues for protein synthesis and metabolism. The distribution kinetics of D-Tryptophan-d8 are less well-characterized but are anticipated to be more limited.

Metabolism: The Core Pathways

The metabolic fate of tryptophan is dominated by three major pathways. The deuterated label on this compound allows for the tracing of its journey through these routes.

-

The Kynurenine Pathway: This is the principal route of tryptophan degradation, accounting for over 95% of its metabolism. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. Subsequent enzymatic steps produce a cascade of neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid.[1][2]

-

The Serotonin Pathway: A smaller but vital fraction of L-tryptophan is hydroxylated by tryptophan hydroxylase to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form the neurotransmitter serotonin (5-hydroxytryptamine).[3][4] This pathway is central to the regulation of mood, sleep, and appetite. Serotonin can be further metabolized to melatonin.[3]

-

The Indole Pathway (Microbiota-driven): Gut bacteria metabolize tryptophan to produce a variety of indole derivatives, such as indole, indoleacetic acid, and indole-3-propionic acid. These metabolites can have significant effects on host physiology and gut health.

The D-isomer (D-Tryptophan) is not a substrate for the primary enzymes in the kynurenine and serotonin pathways. It is anticipated to be either slowly converted to L-Tryptophan by D-amino acid oxidase or excreted largely unchanged.

Excretion

Metabolites from the kynurenine pathway, as well as some unmetabolized tryptophan, are primarily excreted in the urine. The excretion profile will provide a quantitative measure of the flux through different metabolic routes.

Quantitative Data Summary

| Parameter | Description | Expected Trend for L-Tryptophan-d8 | Expected Trend for D-Tryptophan-d8 |

| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. | High | Lower than L-isomer |

| Tmax (h) | Time to reach maximum plasma concentration. | Typically 1-2 hours post-oral dose. | Potentially delayed or lower Cmax. |

| Cmax (µg/mL) | Maximum plasma concentration. | Dose-dependent. | Lower than L-isomer at equivalent doses. |

| t1/2 (h) | Elimination half-life. | Relatively short, dose-dependent. | Potentially longer due to slower metabolism. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | High, reflecting extensive metabolism. | Lower than L-isomer. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Moderate, indicating distribution into tissues. | Likely smaller than L-isomer. |

Note: These are anticipated trends based on general knowledge of L- and D-tryptophan. Actual values for this compound would need to be determined experimentally.

Experimental Protocols

A comprehensive investigation into the biological fate of this compound would involve a combination of in vivo animal studies and advanced analytical techniques.

In Vivo Animal Study Protocol

-

Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic and metabolism studies.

-

Acclimation: Animals should be acclimated for at least one week prior to the study with access to a standard diet and water ad libitum.

-

Dosing: A solution of this compound in a suitable vehicle (e.g., water or saline) is administered via oral gavage or intravenous injection. A range of doses should be evaluated.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a cannulated vessel. Urine and feces are collected over 24 or 48-hour intervals using metabolic cages. At the end of the study, tissues (liver, kidney, brain, etc.) can be harvested for distribution analysis.

-

Sample Processing: Plasma is separated from blood by centrifugation. All samples (plasma, urine, feces, and tissue homogenates) are stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Proteins are precipitated from plasma and tissue homogenates using a solvent like acetonitrile. Urine samples may require dilution. Solid-phase extraction (SPE) can be used for sample cleanup and concentration if necessary.

-

Internal Standard: A suitable internal standard (e.g., 13C-labeled tryptophan) should be added to all samples and calibration standards to correct for matrix effects and variations in instrument response.

-

Chromatography: Separation of this compound and its metabolites is achieved using a reversed-phase C18 column with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and each of its deuterated metabolites are established to ensure accurate quantification.

Visualization of Pathways and Workflows

Metabolic Pathways of L-Tryptophan-d8

Caption: Major metabolic pathways of L-Tryptophan-d8.

Experimental Workflow for In Vivo Study

Caption: Workflow for determining the biological fate of this compound.

Conclusion

This compound is a critical tool for advancing our understanding of tryptophan metabolism in health and disease. While this guide provides a robust framework based on existing knowledge, dedicated in vivo studies are essential to generate specific quantitative data on the ADME of this deuterated tracer. The experimental protocols and analytical methods outlined herein offer a clear path for researchers to meticulously track the journey of this compound, differentiate the fates of its D- and L-isomers, and ultimately provide high-resolution insights into the dynamic world of tryptophan metabolism. This knowledge is fundamental for drug development professionals exploring therapeutic interventions that target these complex pathways.

References

DL-Tryptophan-d8: A Technical Guide for Researchers

An in-depth examination of DL-Tryptophan-d8, a critical tool in modern analytical research, this guide provides researchers, scientists, and drug development professionals with comprehensive technical information, including its chemical properties, suppliers, and detailed experimental applications.

This compound, the deuterated form of DL-Tryptophan, serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based studies.[1][2] Its near-identical physicochemical properties to the endogenous analyte allow for precise and accurate quantification by correcting for variability during sample preparation and analysis. This guide outlines its key characteristics and provides a detailed protocol for its use in a bioanalytical workflow.

Core Properties and Supplier Information

This compound is identifiable by its Chemical Abstracts Service (CAS) number: 1233395-85-1.[3][4][5] It is commercially available from several reputable suppliers, ensuring its accessibility for research purposes.

| Property | Value | Source(s) |

| CAS Number | 1233395-85-1 | LGC Standards, CDN Isotopes, MedchemExpress |

| Unlabeled CAS Number | 54-12-6 | LGC Standards, MedchemExpress, CDN Isotopes |

| Molecular Formula | C₁₁H₄D₈N₂O₂ | Analytical Standard Solutions, MedchemExpress |

| Molecular Weight | 212.28 g/mol | Analytical Standard Solutions, CDN Isotopes |

| Isotopic Enrichment | ≥98 atom % D | CDN Isotopes |

| Appearance | White to off-white solid | MedchemExpress |

| Storage Conditions | Room temperature | CDN Isotopes, MedchemExpress |

| Suppliers | LGC Standards, MedchemExpress, Analytical Standard Solutions, CDN Isotopes |

Application in Quantitative Bioanalysis: An Experimental Protocol

This compound is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to quantify tryptophan and its metabolites in biological matrices. The following protocol provides a detailed methodology for the quantification of tryptophan-derived uremic solutes in human serum, adapted from a published method.

Objective: To accurately quantify the concentration of tryptophan and its metabolites in human serum samples using this compound as an internal standard.

Materials:

-

This compound

-

Human serum samples

-

Methanol

-

Formic acid

-

Water, LC-MS grade

-

Protein precipitation agent (e.g., acetonitrile or zinc sulfate/methanol mixture)

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS system (e.g., coupled with a C18 column)

Procedure:

-

Preparation of Internal Standard Stock Solution:

-

Dissolve a known amount of this compound in methanol to create a stock solution at a concentration of 20 µg/mL.

-

-

Preparation of Working Internal Standard Solution:

-

Dilute the stock solution with 0.1% formic acid at a ratio of 1:500 to prepare the working internal standard solution.

-

-

Sample Preparation:

-

Thaw human serum samples.

-

To a 50 µL aliquot of serum, add a known volume of the working internal standard solution.

-

Add 100 µL of a protein precipitation agent (e.g., acetonitrile).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).

-

-

LC-MS Analysis:

-

Inject the reconstituted sample into the LC-MS system.

-

Perform chromatographic separation on a C18 column using a binary gradient. For example, a gradient of 5 mmol/L ammonium acetate in water (Solvent A) and methanol (Solvent B) can be used.

-

Detect and quantify tryptophan and this compound using tandem mass spectrometry (MS/MS) in positive ion mode.

-

-

Data Analysis:

-

Determine the peak area ratio of the analyte (tryptophan) to the internal standard (this compound).

-

Construct a calibration curve using known concentrations of tryptophan spiked into a surrogate matrix.

-

Calculate the concentration of tryptophan in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for using this compound as an internal standard in a typical bioanalytical assay.

Caption: Workflow for bioanalytical quantification using this compound.

Signaling Pathways and Logical Relationships

The core principle behind using a deuterated internal standard is to mitigate analytical variability. The following diagram illustrates this logical relationship.

Caption: Principle of analytical variability mitigation with a deuterated standard.

References

An In-depth Technical Guide to the Safety and Handling of DL-Tryptophan-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, properties, and analytical applications of DL-Tryptophan-d8. The inclusion of detailed experimental methodologies and visual representations of metabolic pathways aims to support researchers in utilizing this stable isotope-labeled compound effectively and safely in their work.

Chemical and Physical Properties

This compound is a deuterated form of the essential amino acid DL-Tryptophan, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁D₈H₄N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 212.27 g/mol | --INVALID-LINK-- |

| CAS Number | 1233395-85-1 | --INVALID-LINK-- |

| Appearance | Solid (Crystalline) | --INVALID-LINK-- |

| Purity | Typically >98% isotopic enrichment | --INVALID-LINK-- |

| Solubility | Soluble in hot alcohol, alkali hydroxides; insoluble in chloroform. | --INVALID-LINK-- |

Safety and Handling

As a stable, non-radioactive isotope-labeled compound, this compound does not pose a radiological hazard.[1] The primary safety considerations are dictated by the chemical properties of the tryptophan molecule itself.[2]

2.1. General Laboratory Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[3] Work should be conducted in a well-ventilated area.[4]

2.2. Storage and Stability

This compound is generally stable if stored under recommended conditions.[5] It is advisable to store the compound as a solid in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Some suppliers recommend storage at -20°C for long-term stability. For solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended. Repeated freeze-thaw cycles should be avoided.

2.3. Toxicity Profile

Studies on non-deuterated L-tryptophan have shown it to have a low toxicity profile. Occasional side effects, mainly at higher doses, may include tremor, nausea, and dizziness. A historical incident of Eosinophilia-Myalgia Syndrome (EMS) was linked to a contaminated batch of L-tryptophan, not the compound itself.

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

This compound is widely used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of tryptophan and its metabolites in biological matrices. The use of a deuterated internal standard is considered the gold standard as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and instrument response.

3.1. Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, such as methanol or a mixture of methanol and water, to achieve the desired concentration. Store the stock solution in a tightly sealed vial at -20°C or -80°C.

-

Working Solution: Prepare a working solution by diluting the stock solution with the appropriate solvent (often the mobile phase used in the LC-MS/MS method) to a concentration that is comparable to the expected concentration of the analyte in the samples.

3.2. Sample Preparation from Plasma/Serum

The following is a general protein precipitation protocol for preparing plasma or serum samples for tryptophan analysis:

-

Aliquoting: Aliquot 100 µL of the plasma or serum sample into a microcentrifuge tube.

-

Spiking with Internal Standard: Add a known volume (e.g., 10 µL) of the this compound working solution to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically 3-4 volumes of the sample volume), to the tube. Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

-

Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase. This step helps to concentrate the analyte and improve sensitivity.

-

Analysis: The prepared sample is now ready for injection into the LC-MS/MS system.

3.3. LC-MS/MS Analysis

The specific parameters for LC-MS/MS analysis will depend on the instrument and the specific metabolites being targeted. However, a general approach involves:

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of tryptophan and its metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is typically employed.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both the analyte (unlabeled tryptophan) and the internal standard (this compound) are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tryptophan | 205.1 | 188.1, 146.1 |

| This compound | 213.1 | 196.1, 152.1 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions. It is essential to optimize these parameters for your specific setup.

Tryptophan Metabolic Pathways

Tryptophan is a precursor to several biologically important molecules. Understanding its metabolic fate is crucial in many areas of research. Over 95% of free tryptophan is degraded through the kynurenine pathway.

4.1. Serotonin Pathway

This pathway leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin.

Caption: The Serotonin synthesis pathway from L-Tryptophan.

4.2. Kynurenine Pathway

The major catabolic pathway for tryptophan, leading to the production of NAD+ and several neuroactive compounds.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects | Semantic Scholar [semanticscholar.org]

- 5. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Tryptophan in Human Plasma using DL-Tryptophan-d8 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tryptophan in human plasma. The method utilizes a stable isotope-labeled internal standard, DL-Tryptophan-d8, to ensure high accuracy and precision, making it suitable for clinical research, drug development, and metabolic studies. The simple protein precipitation sample preparation and rapid chromatographic runtime of under 8 minutes allow for high-throughput analysis.[1] This method has been validated according to industry guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.

Introduction

Tryptophan is an essential amino acid that serves as a precursor for the synthesis of vital biomolecules, including serotonin, melatonin, and niacin. Its metabolic pathways, primarily the kynurenine and serotonin pathways, are implicated in numerous physiological and pathological processes, including neurological disorders, immune responses, and cancer.[2][3] Accurate and reliable quantification of tryptophan in biological matrices is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of small molecules in complex biological samples.[1][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the quantitative results. This application note provides a detailed protocol for the analysis of tryptophan in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental

Materials and Reagents

-

DL-Tryptophan (Sigma-Aldrich)

-

This compound (Cambridge Isotope Laboratories)

-

HPLC-grade methanol (Fisher Scientific)

-

HPLC-grade acetonitrile (Fisher Scientific)

-

Formic acid (Sigma-Aldrich)

-

Ultrapure water (Milli-Q® system)

-

Human plasma (BioIVT)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP® 6500+ or equivalent triple quadrupole mass spectrometer

-

Analytical Column: A C18 reversed-phase column (e.g., ACE-C18, 4.6 mm × 50 mm, 5 µm) is commonly used.

Standard and Sample Preparation

Standard Stock Solutions: Prepare individual stock solutions of tryptophan and this compound in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions of tryptophan by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol.

Sample Preparation:

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.

-

Precipitate proteins by adding 400 µL of methanol containing 0.1% formic acid.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | ACE-C18 (4.6 mm × 50 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 0-1.0 min (5% B), 1.0-5.0 min (5-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (5% B) |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

MRM Transitions:

| Analyte | Q1 (m/z) | Q3 (m/z) |

| Tryptophan | 205.1 | 188.1 |

| This compound | 213.1 | 196.1 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of tryptophan in human plasma.

Linearity

The method showed excellent linearity over the concentration range of 0.05 to 50 µg/mL for tryptophan. The coefficient of determination (R²) was consistently greater than 0.99.

| Analyte | Linear Range (µg/mL) | R² |

| Tryptophan | 0.05 - 50 | >0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized below.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | < 5% | < 7% | 95 - 105% |

| Medium | < 4% | < 6% | 97 - 103% |

| High | < 3% | < 5% | 98 - 102% |

Data is representative and may vary based on instrumentation and laboratory conditions. Many studies show precision values under 15%.

Recovery

The extraction recovery of tryptophan from human plasma was determined to be greater than 90%, indicating minimal loss during the sample preparation process.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of tryptophan in human plasma using this compound as an internal standard. The method is rapid, sensitive, and accurate, making it a valuable tool for researchers, scientists, and drug development professionals in various fields of study. The use of a stable isotope-labeled internal standard is crucial for achieving high-quality data in complex biological matrices.

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of DL-Tryptophan and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume.

-

-

Tryptophan Working Stock Solution (100 µg/mL):

-

Dilute 1 mL of the 1 mg/mL Tryptophan stock solution to 10 mL with methanol:water (1:1).

-

-

Calibration Curve Standards:

-

Perform serial dilutions of the Tryptophan working stock solution (100 µg/mL) with methanol:water (1:1) to prepare calibration standards with concentrations ranging from 0.05 to 50 µg/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at low, medium, and high concentrations (e.g., 0.15, 7.5, and 40 µg/mL) from a separate weighing of Tryptophan.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the 1 mg/mL this compound stock solution with methanol.

-

Protocol 2: Plasma Sample Preparation and Analysis

-

Sample Thawing:

-

Thaw frozen human plasma samples on ice.

-

-

Aliquoting:

-

Vortex plasma samples and aliquot 100 µL into microcentrifuge tubes.

-

-

Internal Standard Addition:

-

Add 20 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample, calibration standard, and QC sample.

-

-

Protein Precipitation:

-

Add 400 µL of cold methanol (containing 0.1% formic acid) to each tube.

-

-

Vortexing:

-

Vortex all tubes vigorously for 1 minute.

-

-

Centrifugation:

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to labeled autosampler vials.

-

-

LC-MS/MS Analysis:

-

Place the vials in the autosampler and inject 5 µL for analysis using the LC-MS/MS method described above.

-

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis of tryptophan.

Caption: Simplified diagram of major tryptophan metabolic pathways.

Caption: Logical relationship illustrating the role of an internal standard.

References